4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde
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Overview
Description
“4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde” is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 . It is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.75 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved sources .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have reported the synthesis of novel derivatives involving 4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives. These compounds were characterized by various spectroscopic methods and crystallography, revealing their potential for further chemical modifications and applications in creating complex molecular architectures with specific biological activities. For example, Desai et al. (2017) synthesized and analyzed the crystal structure of these derivatives, providing a basis for antimicrobial activity studies through in-silico molecular docking (Desai et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Several studies have focused on the antimicrobial and anti-inflammatory potential of compounds synthesized from 4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde. Al-Omar et al. (2010) synthesized novel derivatives showing significant in vitro activities against a panel of bacteria and the yeast-like fungus Candida albicans. Furthermore, these compounds displayed promising in vivo anti-inflammatory activities, suggesting their potential as therapeutic agents (Al-Omar et al., 2010).
Catalytic Applications
The catalytic properties of derivatives synthesized from this compound have also been explored. For instance, chiral piperazines derived from this compound have been used as efficient catalysts in organic synthesis, demonstrating their versatility in facilitating chemical reactions with high enantioselectivity and yield (Barros & Phillips, 2007).
Material Science Applications
In addition to pharmaceutical applications, the chemical properties of this compound derivatives have been utilized in material science. For example, these compounds have been applied in the synthesis of positively charged silver nanoparticles, demonstrating superior surface-enhanced Raman spectroscopy (SERS) activity, which is useful for the detection of negatively charged analytes in aqueous solutions (Tan et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylpiperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJXXJRNJVPONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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